molecular formula C15H15N3O2S2 B2671145 6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione CAS No. 902579-03-7

6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione

Cat. No. B2671145
CAS RN: 902579-03-7
M. Wt: 333.42
InChI Key: XUVPOLJJCCZTAG-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione, also known as DMTQ, is a quinazoline derivative that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it of interest to researchers in various fields.

Scientific Research Applications

Antimalarial Applications

Research has highlighted the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives similar to 6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione, for their potent antimalarial activities. A study by Mizukawa et al. (2021) synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with promising antimalarial drug lead potential through structure-activity relationship studies (Mizukawa et al., 2021).

Antimicrobial and Antitumor Activities

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, including 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research underlines the compound's utility in developing new antimicrobial agents (Patel et al., 2012).

Kassab et al. (2016) reported on the design, synthesis, and preliminary pharmacological screening of novel 6,7-dimethoxyquinazoline derivatives for antitumor and antimicrobial activity. This work contributes to understanding the potential of 6,7-dimethoxyquinazoline derivatives in treating cancers and microbial infections (Kassab et al., 2016).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, including efforts by Stuart et al. (1987), provides foundational knowledge on the chemical properties and synthesis methods of compounds related to 6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione. These studies are crucial for developing efficient synthesis strategies for medicinal chemistry applications (Stuart et al., 1987).

properties

IUPAC Name

6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18-14(10)16-8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVPOLJJCCZTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione

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